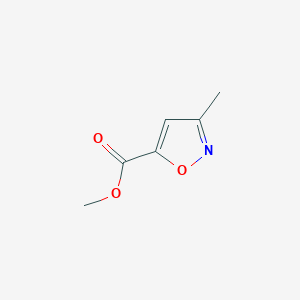

Methyl 3-methylisoxazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-methyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-3-5(10-7-4)6(8)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRNUSBFRMCWIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143250 | |

| Record name | Methyl 3-methylisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-96-2 | |

| Record name | 5-Isoxazolecarboxylic acid, 3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methylisoxazole-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-methylisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methylisoxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 3-methylisoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for Methyl 3-methylisoxazole-5-carboxylate, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] The document provides a comparative analysis of different methodologies, complete with detailed experimental protocols and quantitative data to facilitate laboratory application.

Core Synthesis Strategies

The synthesis of the isoxazole ring in the target molecule can be broadly approached through several key chemical transformations. The most prominent and versatile methods include the [3+2] cycloaddition reaction (also known as 1,3-dipolar cycloaddition), the condensation reaction of a β-dicarbonyl compound with hydroxylamine, and a multi-step synthesis commencing from simple precursors like acetaldoxime and an alkyne.

Pathway 1: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing the isoxazole ring system.[2][3] This pathway involves the reaction of a nitrile oxide, generated in situ from an aldoxime or a hydroximoyl halide, with a dipolarophile, in this case, an alkyne bearing the required methyl ester group.

A notable example of this approach is a solid-phase organic synthesis which allows for good yields and purities of methyl 3-substituted isoxazole-5-carboxylates.[4] Another modern variation employs mechanochemistry, offering a solvent-free and scalable synthesis from terminal alkynes and hydroxyimidoyl chlorides.[2]

Experimental Protocol: Solid-Phase Synthesis of Methyl 3-substituted isoxazole-5-carboxylates[4]

This protocol describes a general procedure that can be adapted for the synthesis of this compound by using acetaldoxime as the precursor for the nitrile oxide.

-

Preparation of Acetohydroximoyl Chloride: To a solution of acetaldoxime (4.0 mmol) in CH₂Cl₂ (15 mL), add N-chlorosuccinimide (NCS) (4.0 mmol). Stir the mixture at room temperature for 4 hours.

-

Cycloaddition: Under a positive nitrogen pressure, to a suspension of swollen Wang resin-bound 1-phenylselenoacrylate (1.0 mmol, 1.25 g) in CH₂Cl₂ (15 mL), add the prepared solution of acetohydroximoyl chloride in CH₂Cl₂ (10 mL).

-

Slowly add a solution of Et₃N (5 mmol) in CH₂Cl₂ (15 mL) dropwise in three portions every 8 hours.

-

After the final addition, wash the resin with CH₂Cl₂ and other appropriate solvents to remove excess reagents.

-

Cleave the product from the resin to yield this compound.

| Parameter | Value | Reference |

| Starting Materials | Acetaldoxime, Wang resin-bound 1-phenylselenoacrylate, NCS, Et₃N | [4] |

| Solvent | Dichloromethane (CH₂Cl₂) | [4] |

| Reaction Time | 4 hours (nitrile oxide generation) + 24 hours (cycloaddition) | [4] |

| Temperature | Room Temperature | [4] |

| Yield | Good yields and purities reported for analogous compounds | [4] |

Pathway 2: Condensation of a β-Ketoester with Hydroxylamine

A classic and straightforward method for synthesizing the isoxazole ring involves the condensation of a β-ketoester with hydroxylamine.[5] For the target molecule, the appropriate starting material would be a methyl ester of a β-ketoacid with a terminal alkyne or a masked equivalent.

A multi-component reaction (MCR) approach has been demonstrated for similar isoxazole structures, where an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride react in the presence of a catalyst.[5]

References

- 1. 3-Methylisoxazole-5-carboxylic acid - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]

- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 4. tandfonline.com [tandfonline.com]

- 5. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-methylisoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methylisoxazole-5-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its isoxazole core is a key pharmacophore, imparting a range of biological activities to its derivatives, including anti-inflammatory, antimicrobial, and antifungal properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of the signaling pathways modulated by its derivatives, particularly in the context of inflammation.

Chemical and Physical Properties

This compound, identified by the CAS number 1004-96-2, is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₃ | [1][2] |

| Molecular Weight | 141.13 g/mol | [1][2] |

| CAS Number | 1004-96-2 | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 108 °C | [3] |

| Boiling Point | 227.6 ± 20.0 °C (Predicted) | [3] |

| Density | 1.179 ± 0.06 g/cm³ (Predicted) | [3] |

| LogP | 0.449 | [1] |

| InChI Key | MBRNUSBFRMCWIZ-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=CC(=NO1)C | [4] |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

| Spectroscopy | Data |

| ¹H NMR | Spectral data is available, though specific shifts can vary with solvent. |

| ¹³C NMR | Spectral data is available, though specific shifts can vary with solvent. |

| Infrared (IR) | IR spectra are available from various databases.[5] |

| Mass Spectrometry (MS) | Mass spectra (GC-MS) are available, confirming the molecular weight.[5] |

Note: Detailed spectral data can be accessed through chemical databases such as SpectraBase.[5]

Experimental Protocols

Synthesis of 3-Methylisoxazole-5-carboxylic Acid

A common precursor for the synthesis of this compound is 3-methylisoxazole-5-carboxylic acid. A representative synthesis of this acid is detailed below.[6]

Step 1: Synthesis of (3-methylisoxazole-5-yl)methanol [6]

-

To a solution of acetaldoxime (1 g, 16.9 mmol) in anhydrous THF (15 mL) at room temperature, add N-chlorosuccinimide (NCS) (2.7 g, 20 mmol).

-

Stir the mixture for 2 hours.

-

Slowly add a diluted solution of propargyl alcohol (1.42 g, 25 mmol) in anhydrous THF (4 mL).

-

Subsequently, add a diluted solution of triethylamine (TEA) (2.78 mL, 20 mmol) in anhydrous THF dropwise.

-

After stirring vigorously for 1 hour, add water (10 mL) to the reaction mixture.

-

Extract the suspension with ethyl acetate (3 x 20 mL).

-

Dry the combined organic layers over MgSO₄, filter, and concentrate under vacuum.

-

Purify the residue by silica gel flash chromatography (ethyl acetate/hexane 1:1) to obtain (3-methylisoxazole-5-yl)methanol.

Step 2: Oxidation to 3-Methylisoxazole-5-carboxylic Acid [6]

-

To a solution of (3-methylisoxazole-5-yl)methanol (0.5 g, 4.42 mmol) in acetone (19 mL) at 0°C, add Jones reagent (2.21 mL).

-

Stir the mixture for 3 hours, monitoring the reaction by TLC.

-

Upon completion, adjust the pH of the mixture to 2 with 1N HCl solution.

-

Extract the residue with ethyl acetate (3 x 20 mL).

-

Dry the combined organic layers with MgSO₄, filter, and concentrate under vacuum.

-

Purify the residue by silica gel flash chromatography (ethyl acetate/hexane 1:1) to obtain 3-methylisoxazole-5-carboxylic acid.

Esterification to this compound

The synthesis of the title compound can be achieved through standard esterification of the corresponding carboxylic acid.

-

Dissolve 3-methylisoxazole-5-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate to yield this compound.

Hydrolysis of this compound

The ester can be readily hydrolyzed back to the carboxylic acid.[7][8]

-

To a round bottom flask, add a solution of this compound (e.g., 900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL).[7]

-

Add a solution of sodium hydroxide (e.g., 465 mg, 11.6 mmol) in water (2 mL) dropwise, followed by methanol (4 mL).[7]

-

Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).[7]

-

Transfer the mixture to a separatory funnel and adjust the pH to 2 with 1N hydrochloric acid.[7]

-

Extract the aqueous phase with ethyl acetate (3 x 35 mL).[7]

-

Combine the organic phases, wash with saturated brine (50 mL), dry over anhydrous magnesium sulfate, and filter.[7]

-

Concentrate the filtrate under reduced pressure to afford 3-methylisoxazole-5-carboxylic acid as a white solid.[7]

Biological Activity and Signaling Pathways

Derivatives of this compound are recognized for their significant biological activities, particularly as anti-inflammatory agents.[9] The isoxazole scaffold is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs).

Anti-inflammatory Mechanism of Action

A primary mechanism by which isoxazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7] The COX-2 enzyme is inducible and its expression is upregulated at sites of inflammation, where it catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

The inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another important anti-inflammatory mechanism of some isoxazole derivatives. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its activation is a critical step in the inflammatory response.

Caption: Anti-inflammatory mechanism of isoxazole derivatives.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Some 3,5-disubstituted isoxazole derivatives have been identified as selective agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARδ. PPARs are nuclear hormone receptors that play crucial roles in the regulation of lipid and glucose metabolism. Activation of PPARs can have anti-inflammatory effects, making these isoxazole derivatives interesting candidates for the treatment of metabolic diseases with an inflammatory component.

Applications in Drug Discovery and Development

The structural and electronic properties of the isoxazole ring make this compound a valuable scaffold in medicinal chemistry. It is utilized as a key starting material for the synthesis of a diverse range of compounds with potential therapeutic applications.[9]

-

Anti-inflammatory Agents: As discussed, derivatives are potent inhibitors of COX-2 and modulators of inflammatory signaling pathways.

-

Antimicrobial and Antifungal Agents: The isoxazole nucleus is present in several compounds with demonstrated activity against various bacterial and fungal strains.

-

Anticancer Agents: Certain isoxazole derivatives have been investigated for their antiproliferative effects on cancer cell lines.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific and drug development communities. Its chemical versatility and the inherent biological activity of the isoxazole core make it a valuable building block for the creation of novel therapeutic agents. A thorough understanding of its chemical properties, reactivity, and the biological mechanisms of its derivatives is essential for harnessing its full potential in the development of new medicines.

Caption: Synthesis and application workflow of the title compound.

References

- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. 3,4,5-Trisubstituted isoxazoles as novel PPARdelta agonists. Part 2. - OAK Open Access Archive [oak.novartis.com]

- 4. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Methyl 3-methylisoxazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-methylisoxazole-5-carboxylate. Due to the limited availability of direct spectroscopic data for this specific compound in publicly accessible databases, this guide utilizes data from its regioisomer, Methyl 5-methylisoxazole-3-carboxylate, as a reference, clearly noting the distinction. The methodologies provided are standard protocols applicable to the analysis of such organic molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Methyl 5-methylisoxazole-3-carboxylate, a regioisomer of the target compound. The data for this compound is expected to show similar features, with predictable shifts in NMR and fragmentation patterns in mass spectrometry due to the different substituent positions on the isoxazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted ¹H and ¹³C NMR data based on spectral data of similar isoxazole derivatives. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 3H | -CH₃ (at C3) |

| ~7.0 | Singlet | 1H | Isoxazole ring H (at C4) |

| ~3.9 | Singlet | 3H | -OCH₃ (ester) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~12 | -CH₃ (at C3) |

| ~110 | Isoxazole ring C4 |

| ~160 | Isoxazole ring C5 |

| ~162 | Ester C=O |

| ~170 | Isoxazole ring C3 |

| ~53 | -OCH₃ (ester) |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for Methyl 5-methylisoxazole-3-carboxylate [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (alkyl) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=N stretch (isoxazole ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Methyl 5-methylisoxazole-3-carboxylate [2]

| m/z | Relative Intensity (%) | Assignment |

| 141 | 100 | [M]⁺ (Molecular Ion) |

| 110 | ~60 | [M - OCH₃]⁺ |

| 82 | ~40 | [M - COOCH₃]⁺ |

| 43 | ~50 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm. Integration of the peaks is performed to determine the relative number of protons.

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This involves broadband decoupling of the proton frequencies to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are crucial for obtaining a good quality spectrum, especially for quaternary carbons.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased, baseline corrected, and referenced (e.g., to the solvent peak of CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet/salt plate) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then Fourier transformed to produce the infrared spectrum.

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. For a volatile and thermally stable compound like this compound, electron ionization (EI) is a common technique. In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum, which is a plot of relative ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to Methyl 3-methylisoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-methylisoxazole-5-carboxylate, including its chemical identifiers, physicochemical properties, and relevant experimental protocols. Due to the limited availability of data for this specific compound, information from closely related isomers and derivatives is included to provide a broader context for its potential applications and characteristics.

Core Identifiers and Chemical Properties

This compound is a heterocyclic compound featuring an isoxazole ring, a five-membered ring containing adjacent nitrogen and oxygen atoms. The isoxazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1]

Table 1: Chemical Identifiers for this compound [2][3]

| Identifier | Value |

| CAS Number | 1004-96-2 |

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | 141.127 g/mol |

| IUPAC Name | Methyl 3-methyl-1,2-oxazole-5-carboxylate |

| Synonyms | This compound; 5-Isoxazolecarboxylic acid, 3-methyl-, methyl ester; EINECS 213-730-1 |

| InChI Key | MBRNUSBFRMCWIZ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of the Isomer Methyl 5-methylisoxazole-3-carboxylate (CAS: 19788-35-3)

Note: The following data pertains to a closely related and more extensively studied isomer. These values are provided for reference and may not be representative of this compound.

| Property | Value | Reference |

| Melting Point | 87.0-96.0 °C | [4] |

| Molecular Weight | 141.12 g/mol | [5] |

| LogP | 0.449 | [2] |

| Assay (GC) | ≥96.0% | [4] |

| Appearance | White to cream crystals or powder | [4] |

Spectroscopic Data

-

Infrared (IR) Spectrum: The NIST WebBook provides a reference IR spectrum for Methyl 5-methylisoxazole-3-carboxylate which can be accessed for comparison.[6]

-

Mass Spectrum (Electron Ionization): The mass spectrum for Methyl 5-methylisoxazole-3-carboxylate is also available on the NIST WebBook, providing information on its fragmentation pattern.[7]

-

NMR Spectra: While specific spectra for the target compound are not available, 1H and 13C NMR data for various other isoxazole derivatives can be found in the literature, which can aid in the structural elucidation of related compounds.[8][9][10] PubChem also indicates the availability of a 13C NMR spectrum for Methyl 5-methylisoxazole-3-carboxylate.[5]

Experimental Protocols

Synthesis of Isoxazole Derivatives (General Procedure)

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general method for the preparation of 3,5-disubstituted-4-isoxazolecarboxylic esters provides a viable synthetic strategy. This procedure involves the reaction of a primary nitro compound with an enamino ester in the presence of a dehydrating agent.[2]

Hydrolysis of this compound

A detailed experimental protocol for the hydrolysis of this compound to 3-methylisoxazole-5-carboxylic acid is available.[1][11]

Materials:

-

Methyl 3-methyl-5-isoxazolecarboxylate (900 mg, 5.8 mmol)

-

Tetrahydrofuran (THF) (2.0 mL)

-

Sodium hydroxide (465 mg, 11.6 mmol)

-

Water (2 mL)

-

Methanol (4 mL)

-

1 N Hydrochloric acid

-

Ethyl acetate

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of Methyl 3-methyl-5-isoxazolecarboxylate in THF is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

A solution of sodium hydroxide in water is added dropwise to the reaction mixture, followed by the addition of methanol.

-

The reaction mixture is stirred at room temperature for 18-20 hours under an argon atmosphere.

-

Upon completion, the reaction mixture is transferred to a separatory funnel.

-

The pH of the mixture is adjusted to 2 with 1 N hydrochloric acid.

-

The aqueous phase is extracted three times with ethyl acetate.

-

The combined organic phases are washed with saturated brine, dried over anhydrous magnesium sulfate, and filtered.

-

The filtrate is concentrated under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a white solid (90% yield).

Biological Activity and Potential Applications

Isoxazole derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1] They are utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.

While specific biological targets and mechanisms of action for this compound have not been extensively reported, the related compound, 5-Methylisoxazole-3-carboxylic acid, has been investigated for its potential as an anti-inflammatory agent and as a building block for the synthesis of Raf kinase inhibitors for cancer therapy. This suggests that isoxazole-5-carboxylates may have therapeutic potential.

Conclusion

This compound is a valuable heterocyclic building block with potential for further development in medicinal and agricultural chemistry. While comprehensive data for this specific molecule is limited, the information available for its isomers and related compounds provides a strong foundation for future research. The experimental protocols and general biological context provided in this guide serve as a starting point for scientists and researchers interested in exploring the applications of this and other similar isoxazole derivatives. Further investigation is warranted to fully elucidate the specific properties and biological activities of this compound.

References

- 1. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. Methyl 5-methylisoxazole-3-carboxylate, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester [webbook.nist.gov]

- 7. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

Solubility of Methyl 3-methylisoxazole-5-carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyl 3-methylisoxazole-5-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a representative synthesis workflow.

Core Data: Solubility Profile

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on the well-established principle of "like dissolves like" and qualitative observations from synthetic procedures, an estimated solubility profile can be constructed. The polar nature of the ester and the isoxazole ring suggests better solubility in polar solvents.

Table 1: Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Class | Polarity Index | Estimated Solubility | Rationale |

| Methanol | Polar Protic | 5.1 | High | The compound is expected to be highly soluble due to hydrogen bonding and polar interactions. |

| Ethanol | Polar Protic | 4.3 | High | Similar to methanol, ethanol's polarity and hydrogen bonding capability should lead to good solubility. |

| Acetone | Polar Aprotic | 5.1 | High | The high polarity of acetone should facilitate the dissolution of the polar isoxazole ester. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Medium to High | As a common solvent for extraction of this compound, good solubility is expected. [1][2] |

| Dichloromethane | Polar Aprotic | 3.1 | Medium | Its moderate polarity should allow for reasonable dissolution of the compound. |

| Chloroform | Polar Aprotic | 4.1 | Medium | Similar to dichloromethane, it is expected to be a moderately effective solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Medium | THF's ether structure and polarity suggest it would be a suitable solvent. [1][2] |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Very High | As a highly polar aprotic solvent, DMF is anticipated to be an excellent solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High | DMSO's very high polarity suggests it will readily dissolve the compound. |

| Hexane | Nonpolar | 0.1 | Low | The significant difference in polarity between hexane and the solute suggests poor solubility. |

| Toluene | Nonpolar | 2.4 | Low to Medium | The aromatic nature of toluene may provide some interaction, but overall solubility is expected to be limited. |

Note: This table is intended as a guideline for solvent selection. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

For accurate and reproducible solubility data, standardized experimental protocols are essential. Below are detailed methodologies for two common techniques for determining the solubility of a solid organic compound like this compound in an organic solvent.

Method 1: Gravimetric Method

This method relies on the direct measurement of the mass of the solute that dissolves in a specific volume of solvent to form a saturated solution.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: Once all the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.

-

Calculation: The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate) * 100

Method 2: UV/Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV/Vis range and is particularly useful for determining lower solubilities.

Materials:

-

This compound

-

Selected organic solvent (UV grade)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

-

Determination of λmax: Scan one of the standard solutions across the UV/Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve Construction:

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.

-

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in steps 1-4 of the Gravimetric Method.

-

Sample Analysis:

-

Withdraw a sample of the clear supernatant from the saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in the solvent.

-

Synthesis Workflow Visualization

The synthesis of 3,5-disubstituted isoxazoles, such as this compound, is commonly achieved through a 1,3-dipolar cycloaddition reaction. The following diagram illustrates a general workflow for this synthetic route.

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.

This guide provides a foundational understanding of the solubility of this compound. For mission-critical applications, it is imperative to supplement these estimations and general protocols with rigorous experimental validation.

References

Methyl 3-methylisoxazole-5-carboxylate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methylisoxazole-5-carboxylate is a versatile heterocyclic compound that has garnered significant attention as a key building block in the synthesis of a wide array of complex organic molecules. Its unique structural features, combining a reactive ester functionality with the stable isoxazole core, make it an invaluable synthon in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its role in the development of novel therapeutic agents and other biologically active compounds. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its use in a research and development setting.

Introduction

The isoxazole moiety is a prominent scaffold in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] Its presence can confer favorable pharmacokinetic and pharmacodynamic properties, such as improved metabolic stability and enhanced binding to biological targets. This compound, as a readily functionalizable derivative, serves as a crucial starting material for the construction of more elaborate molecular architectures. This guide will explore its synthesis, key reactions, and its application in the synthesis of notable bioactive molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Synthesis via 1,3-Dipolar Cycloaddition

A reliable method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For the synthesis of this compound, this would involve the reaction of acetonitrile oxide with methyl propiolate. The nitrile oxide can be generated in situ from acetaldoxime or a primary nitroalkane.[3]

Experimental Protocol: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (A Representative Procedure)

Step A: Formation of the Enamine A solution of ethyl acetoacetate (1.00 mole) and pyrrolidine (1.0 mole) in benzene (400 mL) is refluxed with a Dean-Stark trap for 45 minutes to remove water. The benzene is then removed under reduced pressure to yield ethyl β-pyrrolidinocrotonate, which can be used without further purification.[3]

Step B: Cycloaddition To a cooled (ice bath) solution of ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 mL) in chloroform (1 L) under a nitrogen atmosphere, a solution of phosphorus oxychloride (1.11 mole) in chloroform (200 mL) is added slowly.[3] The reaction mixture is stirred for 3 hours in the ice bath and then for an additional 15 hours at room temperature.[3]

Work-up: The reaction mixture is washed with cold water, followed by 6 N hydrochloric acid, 5% aqueous sodium hydroxide, and finally with brine.[3] The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The product is then purified by vacuum distillation.[3]

| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield |

| A | Ethyl acetoacetate, Pyrrolidine | Benzene | Reflux | 45 min | ~98%[3] |

| B | Ethyl β-pyrrolidinocrotonate, 1-Nitropropane | Triethylamine, Phosphorus oxychloride, Chloroform | 0°C to RT | 18 h | 68-71%[3] |

Table 1: Summary of a representative synthesis of a 3,5-disubstituted isoxazole.

Reactivity and Applications in Organic Synthesis

This compound is a versatile building block due to the presence of multiple reactive sites. The ester group can be readily hydrolyzed, reduced, or converted to other functional groups. The isoxazole ring itself can undergo various transformations, including ring-opening reactions.

Hydrolysis to the Carboxylic Acid

The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, 3-methylisoxazole-5-carboxylic acid, which is also a valuable building block for further synthetic transformations, such as amide bond formation.[4]

Experimental Protocol: Hydrolysis of this compound

To a solution of this compound (5.8 mmol) in tetrahydrofuran (2.0 mL) and methanol (4 mL), a solution of sodium hydroxide (11.6 mmol) in water (2 mL) is added.[4] The mixture is stirred at room temperature for 18-20 hours.[4] After completion, the pH is adjusted to 2 with 1 N hydrochloric acid, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to afford 3-methylisoxazole-5-carboxylic acid.[4]

| Reactant | Reagents/Solvents | Temperature | Time | Yield |

| This compound | NaOH, THF, Methanol, Water | Room Temperature | 18-20 h | ~90%[4] |

Table 2: Quantitative data for the hydrolysis of this compound. [4]

Synthesis of Bioactive Molecules

This compound and its derivatives are key intermediates in the synthesis of a variety of bioactive molecules.

The isoxazole scaffold is present in several selective cyclooxygenase-2 (COX-2) inhibitors, which are an important class of anti-inflammatory drugs. The 3-methylisoxazole-5-carboxylate moiety can be incorporated into molecules designed to selectively target the COX-2 enzyme.

The isoxazole ring can serve as a precursor to other heterocyclic systems. For instance, reaction with hydrazine can lead to the formation of pyrazole derivatives, which are also known to possess a wide range of biological activities.

Experimental Protocol: Synthesis of 5-Methyl-3-isoxazole Carboxylic Acid Hydrazide

Ethyl 5-methyl-3-isoxazole carboxylate (733 g) is added to 85% hydrazine hydrate (875 g) at room temperature. The reaction is stirred for four hours and then allowed to stand for 16 hours. The resulting solid is filtered, and the mother liquor is concentrated to yield the crude product, which is then recrystallized from hot ethanol.

| Reactant | Reagent | Temperature | Time |

| Ethyl 5-methyl-3-isoxazole carboxylate | 85% Hydrazine hydrate | Room Temperature to 45-50°C | 20 h |

Table 3: Reaction of an isoxazole ester with hydrazine.

Derivatives of this compound have also found applications in the agrochemical industry, for example, in the development of novel fungicides.[2]

Spectroscopic Data

The structural characterization of this compound and its derivatives is crucial for confirming their identity and purity. Below is a summary of representative spectroscopic data for a closely related compound, methyl 3-phenylisoxazole-5-carboxylate.

| Data Type | Methyl 3-phenylisoxazole-5-carboxylate[5] |

| ¹H NMR (CDCl₃) | δ = 3.98 (s, 3 H), 7.26 (s, 1 H), 7.44–7.49 (m, 3 H), 7.81–7.85 (m, 2 H) |

| IR (KBr) | ν = 3425, 2982, 1745, 1450, 1294, 1245, 1025, 770 cm⁻¹ |

Table 4: Spectroscopic data for a representative 3-substituted-isoxazole-5-carboxylate. [5]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of both the ester group and the isoxazole ring allow for the construction of a diverse range of complex molecules. Its importance is particularly evident in the field of medicinal chemistry, where it serves as a key intermediate in the development of novel therapeutic agents, including anti-inflammatory drugs. The detailed protocols and data presented in this guide are intended to facilitate the use of this important synthon in further research and development endeavors.

References

The Versatile Scaffold: Unlocking the Pharmaceutical Potential of Methyl 3-methylisoxazole-5-carboxylate Derivatives

For Immediate Release

Methyl 3-methylisoxazole-5-carboxylate, a heterocyclic compound, is emerging as a significant and versatile building block in medicinal chemistry. While not typically an active pharmaceutical ingredient itself, its derivatives are demonstrating a broad spectrum of pharmacological activities, positioning it as a key intermediate in the development of novel therapeutics. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and potential mechanisms of action of various pharmaceutical agents derived from this core scaffold, tailored for researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Core in Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. This compound serves as a readily available starting material for the synthesis of a diverse library of derivatives, primarily through modification of the ester group at the 5-position and substitutions on the isoxazole ring. These modifications have led to the discovery of compounds with promising anti-cancer, antimicrobial, and anti-inflammatory properties.

Synthetic Pathways to Bioactive Derivatives

The primary route to leveraging this compound in drug discovery involves its conversion to a more reactive intermediate, such as an acid chloride or an amide. This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse chemical libraries for biological screening.

A general synthetic workflow for creating bioactive derivatives from this compound is outlined below. This typically involves hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with various amines.

Caption: General synthetic workflow for the derivatization of this compound.

Anticancer Applications of Derivatives

Derivatives of this compound have shown significant potential as anticancer agents, with activities demonstrated against various cancer cell lines. The primary mechanism of action for many of these derivatives appears to be the inhibition of protein kinases and the induction of apoptosis.

Kinase Inhibition

Several studies have focused on the development of 3-methylisoxazole-5-carboxamide derivatives as potent kinase inhibitors. For example, 4-arylamido 3-methyl isoxazole derivatives have been identified as novel FMS kinase inhibitors, a receptor tyrosine kinase involved in the development of certain cancers.

The potential mechanism involves the isoxazole scaffold acting as a hinge-binding motif, with substituents at the 5-position exploring different pockets of the ATP-binding site of the kinase.

Caption: Proposed mechanism of action for isoxazole-based FMS kinase inhibitors.

Induction of Apoptosis

Tyrosol derivatives of 3,5-disubstituted isoxazoles have been shown to induce apoptosis in leukemia cell lines.[1] This suggests an alternative or complementary mechanism to kinase inhibition, leading to programmed cell death in cancer cells.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of various derivatives synthesized from this compound.

| Derivative Class | Cell Line | Activity Metric | Value | Reference |

| 4-Arylamido 3-methyl isoxazoles | A375P (Melanoma) | GI50 | >10 µM | [2] |

| 4-Arylamido 3-methyl isoxazoles | U937 (Hematopoietic) | GI50 | 0.016 - 5.8 µM | [2] |

| 4-Arylamido 3-methyl isoxazoles | FMS Kinase | IC50 | 9.95 nM | [2] |

| Tyrosol-coupled 3,5-disubstituted isoxazoles | K562 (Leukemia) | IC50 | 16 - 24 µg/mL | [1] |

| 3,5-Di-substituted Isoxazoles | MDA-MB-231 (Breast Cancer) | GI50 | 46.3 µg/mL | [3] |

Antimicrobial Applications of Derivatives

The isoxazole scaffold is also a component of several clinically used antibiotics. Derivatives of this compound have been investigated for their potential as novel antimicrobial agents.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The table below presents MIC values for a series of novel isoxazole derivatives against various microbial strains.

| Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Isoxazole-amide conjugate 1 | Candida albicans | 8 | [4] |

| Isoxazole-amide conjugate 2 | Candida albicans | 4 | [4] |

| Isoxazole-amide conjugate 3 | Staphylococcus aureus | 16 | [4] |

| Isoxazole-amide conjugate 4 | Escherichia coli | 32 | [4] |

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of derivatives of this compound.

General Synthesis of N-Aryl-3-methylisoxazole-5-carboxamides

-

Hydrolysis of this compound: To a solution of this compound (1.0 eq) in a mixture of THF and water (2:1) is added lithium hydroxide (1.5 eq). The reaction mixture is stirred at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is acidified with 1N HCl. The resulting precipitate is filtered, washed with water, and dried to afford 3-methylisoxazole-5-carboxylic acid.

-

Amide Coupling: To a solution of 3-methylisoxazole-5-carboxylic acid (1.0 eq) in DMF are added HATU (1.2 eq), DIPEA (3.0 eq), and the desired amine (1.1 eq). The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is diluted with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to yield the desired N-aryl-3-methylisoxazole-5-carboxamide.

Caption: Experimental workflow for the synthesis of N-aryl-3-methylisoxazole-5-carboxamides.

In Vitro Anticancer Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The synthesized isoxazole derivatives are dissolved in DMSO to prepare stock solutions. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated for another 4 hours.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the GI50/IC50 values are determined.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Its derivatives have demonstrated significant potential in the fields of oncology and infectious diseases. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Further exploration of the structure-activity relationships will be crucial in designing the next generation of isoxazole-based therapeutics. The continued investigation into the mechanisms of action of these compounds will provide a deeper understanding of their therapeutic potential and may unveil novel biological targets.

References

- 1. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line Followed by Computational Study | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of Methyl 3-Methylisoxazole-5-carboxylate in Agrochemical Intermediate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The isoxazole scaffold is a cornerstone in the development of a wide array of biologically active molecules, finding significant application in both the pharmaceutical and agrochemical industries. Among the versatile isoxazole-based building blocks, Methyl 3-methylisoxazole-5-carboxylate stands out as a key intermediate. Its inherent reactivity and structural features allow for facile derivatization, making it a valuable precursor in the synthesis of complex agrochemicals, including fungicides and herbicides. This technical guide provides an in-depth overview of the synthesis of this compound and its subsequent conversion into valuable agrochemical intermediates, presenting detailed experimental protocols, quantitative data, and logical workflows.

Synthesis of Isoxazole Intermediates

The synthesis of the isoxazole core and its derivatives can be achieved through various synthetic routes. A common and efficient method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For the synthesis of 3-methylisoxazole-5-carboxylic acid, a closely related precursor to the target ester, several methods have been reported.

One established method for the formation of a related isoxazole, 3-amino-5-methylisoxazole, involves the reaction of various nitrile compounds with hydroxyurea in an alkaline medium, which is a key intermediate for sulfa drugs. While not a direct synthesis of the target ester, this highlights a common strategy for forming the 3-methylisoxazole core.

A crucial reaction for which a detailed protocol is available is the hydrolysis of this compound to its corresponding carboxylic acid, 3-methylisoxazole-5-carboxylic acid. This carboxylic acid is a versatile intermediate that can be readily converted into a variety of agrochemical scaffolds, such as carboxamides.

Experimental Protocol: Hydrolysis of this compound to 3-Methylisoxazole-5-carboxylic acid[1]

This procedure details the saponification of the methyl ester to the corresponding carboxylic acid, a key step in creating a versatile intermediate for further derivatization.

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of this compound (900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

A solution of sodium hydroxide (465 mg, 11.6 mmol) in water (2 mL) is added dropwise to the reaction mixture.

-

Methanol (4 mL) is then added to the flask.

-

The reaction mixture is stirred at room temperature for 18-20 hours under an argon atmosphere.

-

Upon completion, the reaction mixture is transferred to a separatory funnel.

-

The pH of the mixture is adjusted to 2 by the addition of 1 N hydrochloric acid.

-

The aqueous phase is extracted three times with ethyl acetate (3 x 35 mL).

-

The combined organic extracts are washed with a saturated brine solution (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The filtrate is concentrated under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a white solid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | This compound | [1] |

| Product | 3-Methylisoxazole-5-carboxylic acid | [1] |

| Yield | 660 mg (90%) | [1] |

| Reaction Time | 18-20 hours | [1] |

| Reaction Temperature | Room Temperature | [1] |

Workflow for the Hydrolysis of this compound:

Application in Agrochemical Synthesis

The 3-methylisoxazole-5-carboxylic acid moiety is a key component in a number of agrochemicals, particularly herbicides and fungicides. The carboxylic acid group serves as a handle for the introduction of various functionalities, most commonly through the formation of amide bonds with substituted anilines or other amines.

While a direct synthesis of a commercial agrochemical starting from this compound is not prominently documented in publicly available literature, the synthesis of structurally similar and commercially important agrochemicals like Isoxaflutole highlights the importance of the isoxazole core. The synthesis of Isoxaflutole involves the construction of a substituted isoxazole ring, demonstrating the general synthetic strategies employed in this class of compounds.[2][3][4][5]

General Pathway to Isoxazole-based Agrochemicals

The general synthetic approach to many isoxazole-containing agrochemicals involves the initial synthesis of a functionalized isoxazole core, such as an isoxazole carboxylic acid or its ester, followed by coupling with a suitably substituted aromatic or heterocyclic amine.

General Reaction Scheme:

Synthesis of Isoxazole Carboxanilides

A key class of agrochemicals derived from isoxazole carboxylic acids are the carboxanilides. These are typically synthesized by reacting the isoxazole carbonyl chloride (or the carboxylic acid activated in situ) with a substituted aniline.

This protocol outlines the general procedure for the synthesis of carboxamide derivatives from 5-methylisoxazole-3-carboxylic acid, which is analogous to the derivatization of 3-methylisoxazole-5-carboxylic acid.

Materials:

-

5-Methylisoxazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Appropriate amine (ArNH₂)

-

Pyridine (ice-cold)

-

Solvent (e.g., Dichloromethane)

Procedure:

-

5-Methylisoxazole-3-carboxylic acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

-

In a separate flask, the desired substituted amine is dissolved in a suitable solvent.

-

The freshly prepared 5-methylisoxazole-3-carbonyl chloride is added to the amine solution, often in the presence of a base like ice-cold pyridine to scavenge the HCl byproduct.

-

The reaction mixture is stirred at room temperature for a specified time (e.g., 12 hours).

-

The product is then isolated and purified, typically by crystallization or chromatography.

Quantitative Data for a Representative Synthesis of a Phenyl-isoxazole-Carboxamide Derivative: [6]

| Parameter | Value | Reference |

| Starting Material | 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid | [6] |

| Coupling Agents | EDC, DMAP | [6] |

| Amine | Substituted aniline | [6] |

| Solvent | Dichloromethane (DCM) | [6] |

| Reaction Temperature | Room Temperature | [6] |

| Yield | 59-81% (depending on the aniline) | [6] |

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of agrochemicals. Although direct, large-scale industrial applications starting from this specific ester are not widely published, its corresponding carboxylic acid is a well-established precursor for a range of biologically active isoxazole carboxamides. The synthetic routes and protocols detailed in this guide provide a solid foundation for researchers and scientists working on the development of novel isoxazole-based agrochemicals. The straightforward conversion of the ester to the carboxylic acid, followed by amide coupling, offers a reliable and adaptable strategy for accessing a diverse library of potential herbicidal and fungicidal compounds. Further research into the direct utilization of this compound and the development of more efficient one-pot procedures will undoubtedly continue to enhance its importance in the agrochemical industry.

References

- 1. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. CN104774186A - Herbicide isoxaflutole synthesis method - Google Patents [patents.google.com]

- 3. CN107162995A - The synthetic method of isoxaflutole - Google Patents [patents.google.com]

- 4. CN104262279A - Methods for preparing isoxazole compound and isoxaflutole - Google Patents [patents.google.com]

- 5. CN111825583A - Preparation method of isoxazole herbicide intermediate - Google Patents [patents.google.com]

- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Methyl 3-methylisoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for Methyl 3-methylisoxazole-5-carboxylate (CAS No. 1004-96-2). A comprehensive Safety Data Sheet (SDS) for this specific compound was not publicly available at the time of writing. Therefore, data from the closely related isomer, Methyl 5-methylisoxazole-3-carboxylate (CAS No. 19788-35-3), has been included for guidance and is clearly marked. Users must exercise independent judgment and consult with a certified safety professional before handling this chemical. All products are for research and development use only and must be handled by technically-qualified persons.[1]

Introduction

This compound is a heterocyclic compound utilized in the synthesis of various pharmaceuticals and agrochemicals.[2] Its isoxazole ring structure serves as a versatile intermediate in medicinal chemistry for developing compounds with potential biological activities.[2] Given its application in research and development, a thorough understanding of its safety and handling precautions is paramount for protecting laboratory personnel and the environment. This guide consolidates available data on its properties, hazards, and recommended handling procedures.

Physicochemical and Hazard Information

Due to the limited availability of data for this compound, the following tables include information for both the target compound and its isomer, Methyl 5-methylisoxazole-3-carboxylate, for comparison and as a precautionary reference.

Table 1: Physicochemical Properties

| Property | This compound (CAS: 1004-96-2) | Methyl 5-methylisoxazole-3-carboxylate (CAS: 19788-35-3) |

| Molecular Formula | C₆H₇NO₃[2][3] | C₆H₇NO₃[4][5] |

| Molecular Weight | 141.12 g/mol [2][3] | 141.12 g/mol [4][5] |

| Density | 1.17 g/cm³[1] | 1.179 g/cm³[5] |

| Refractive Index | 1.46[1] | 1.468[5] |

| Melting Point | Not Available | 90-92 °C[5] |

| Boiling Point | Not Available | 125 °C at 11 mmHg[5] |

| Flash Point | Not Available | 93.4 °C[5] |

Table 2: Hazard Identification and GHS Classification (Data for Isomer: Methyl 5-methylisoxazole-3-carboxylate)

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation[4] | |

| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation[4] | |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation[4] |

Note: This GHS classification is for the isomer Methyl 5-methylisoxazole-3-carboxylate (CAS 19788-35-3) as reported on PubChem.[4] It should be used as a precautionary guideline for this compound.

Experimental Protocols: Safe Handling Workflow

While specific experimental protocols for toxicity studies of this compound are not available, a generalized workflow for the safe handling of this and similar laboratory chemicals is essential. The following diagram outlines the critical steps from preparation to disposal.

Caption: General workflow for the safe handling of laboratory chemicals.

Detailed Safety and Handling Precautions

4.1 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves properly.

-

Skin and Body Protection: A lab coat is mandatory. Ensure it is fully buttoned. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

4.2 Engineering Controls

-

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

4.3 Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.

-

Contaminated clothing should be removed and washed before reuse.

4.4 Storage

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly sealed.[2] The recommended storage condition is at room temperature.[2]

Emergency Procedures

The following procedures are based on general best practices and the known hazards of the isomer, Methyl 5-methylisoxazole-3-carboxylate.

5.1 First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: In case of contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

5.2 Accidental Release Measures

-

Ensure adequate ventilation and wear appropriate PPE.

-

For small spills, absorb with an inert dry material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.

-

Avoid generating dust if the material is solid.

-

Prevent the chemical from entering drains or waterways.

5.3 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Logical Relationship for Hazard Mitigation

The following diagram illustrates the logical steps to mitigate risks associated with handling this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Methylisoxazole-5-carboxamides from Methyl 3-methylisoxazole-5-carboxylate and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of 3-methylisoxazole-5-carboxamides, valuable intermediates in medicinal chemistry, through the reaction of methyl 3-methylisoxazole-5-carboxylate with primary amines. Two primary synthetic strategies are presented: a direct amidation and a more common two-step approach involving the hydrolysis of the starting ester to the corresponding carboxylic acid, followed by amide coupling. The two-step method is often preferred due to generally higher yields and broader substrate scope.

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry, with numerous compounds containing this heterocycle exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The synthesis of 3-methylisoxazole-5-carboxamides is of particular interest as these compounds serve as key building blocks for the development of novel therapeutic agents. This document outlines reliable methods for the preparation of these target molecules from readily available starting materials.

Reaction Overview

The conversion of this compound to its corresponding primary amine-derived amides can be achieved through two principal routes:

-

Direct Aminolysis: This method involves the direct reaction of the ester with a primary amine, often requiring elevated temperatures or catalytic activation. While direct, this approach can be sluggish and may not be suitable for all primary amines.

-

Two-Step Synthesis via Carboxylic Acid: This is a widely employed and versatile strategy. It involves the initial hydrolysis of the methyl ester to 3-methylisoxazole-5-carboxylic acid, which is then coupled with a primary amine using standard peptide coupling reagents or after conversion to an acyl chloride. This approach generally provides cleaner reactions and higher yields.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 3-Methylisoxazole-5-carboxamides

This protocol is divided into two stages: the hydrolysis of the methyl ester and the subsequent amide coupling.

Part A: Synthesis of 3-Methylisoxazole-5-carboxylic Acid

This procedure is adapted from a standard hydrolysis method.[3]

Materials:

-

Methyl 3-methyl-5-isoxazolecarboxylate

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round bottom flask equipped with a magnetic stirrer, dissolve methyl 3-methyl-5-isoxazolecarboxylate (1 equivalent) in a mixture of tetrahydrofuran and methanol.

-

Add a solution of sodium hydroxide (2 equivalents) in water dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).

-

Upon completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel.

-

Adjust the pH of the aqueous layer to 2 by the addition of 1 N hydrochloric acid.

-

Extract the aqueous phase with ethyl acetate (3 x 35 mL).

-

Combine the organic phases and wash with saturated brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield 3-methylisoxazole-5-carboxylic acid as a white solid. The product is often used in the next step without further purification.

Quantitative Data for Hydrolysis:

| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield | Reference |

| Methyl 3-methyl-5-isoxazolecarboxylate | 3-Methylisoxazole-5-carboxylic acid | NaOH, H₂O | THF, MeOH, Water | 18-20 hours | 90% | [3] |

Part B: Amide Coupling with Primary Amines

This protocol details a general procedure for the coupling of the synthesized carboxylic acid with a primary amine using a coupling agent. A similar procedure has been successfully used for the synthesis of isoxazole-carboxamide derivatives.[4]

Materials:

-

3-Methylisoxazole-5-carboxylic acid (from Part A)

-

Primary amine (e.g., aniline derivative)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-methylisoxazole-5-carboxylic acid (1 equivalent) in dichloromethane.

-

Add the primary amine (1.1 equivalents) and DIPEA (2 equivalents).

-

To this stirred solution, add EDC (1.2 equivalents) and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-methylisoxazole-5-carboxamide.

Alternative Amide Coupling via Acyl Chloride:

An alternative method involves the conversion of the carboxylic acid to the more reactive acyl chloride.[5][6]

Procedure:

-

Suspend 3-methylisoxazole-5-carboxylic acid (1 equivalent) in a suitable solvent (e.g., DCM or toluene).

-

Add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) and a catalytic amount of DMF.

-

Heat the mixture to reflux for 1-2 hours or stir at room temperature until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

-

Cool the solution in an ice bath and add a solution of the primary amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Work up the reaction as described in the EDC coupling protocol.

Quantitative Data for Amide Coupling (Illustrative Examples from Related Isoxazole Syntheses):